molecular formula C21H22N2O4S2 B2798449 N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1206999-94-1

N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2798449
CAS No.: 1206999-94-1
M. Wt: 430.54
InChI Key: KTCNUZDONDQITK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-ethoxyphenyl amide group and a sulfamoyl moiety substituted with methyl and 3-methylphenyl groups. The ethoxy group may enhance solubility compared to halogenated analogs, while the methyl(3-methylphenyl)sulfamoyl substituent could influence steric or electronic interactions in biological targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-4-27-18-10-8-16(9-11-18)22-21(24)20-19(12-13-28-20)29(25,26)23(3)17-7-5-6-15(2)14-17/h5-14H,4H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCNUZDONDQITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound belongs to the thiophene class, characterized by a five-membered sulfur-containing ring. The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : This is often achieved through cyclization reactions involving dicarbonyl compounds and sulfur sources.
  • Introduction of the Sulfamoyl Group : This is accomplished via sulfonation reactions.
  • Attachment of Ethoxy and Methyl Groups : Various coupling reactions, including palladium-catalyzed methods, are employed to introduce these groups.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways related to inflammation, cancer progression, and other biological processes.

Antimicrobial Activity

Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. A comparative analysis highlights the Minimum Inhibitory Concentrations (MIC) of related thiophene compounds:

Compound NameMIC (µg/mL)Target Organism
Thiophene A32E. coli
Thiophene B16S. aureus
This compoundTBDTBD

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated significant inhibition of nitric oxide (NO) production:

Compound NameIC50 (µM)Comparison DrugIC50 (µM)
This compoundTBDIndomethacin13.2
Thiophene C12.8Aspirin10.0

Case Studies and Research Findings

Several studies have explored the biological implications of thiophene derivatives:

  • Study on Anticancer Activity : A recent investigation revealed that thiophene-based compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Inflammation Models : In animal models, compounds similar to this compound demonstrated reduced inflammation markers when administered during induced inflammatory responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares a thiophene-2-carboxamide core with multiple analogs, differing in substituents that modulate physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Comparison of Structural and Functional Properties

Compound Name Molecular Formula Substituents Key Properties/Applications Purity/Notes Reference
Target Compound : N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide C₂₁H₂₂N₂O₄S₂ (inferred) 4-ethoxyphenyl (amide); methyl(3-methylphenyl)sulfamoyl (C3 position) Hypothesized antibacterial activity N/A (structural inference)
N-(4-bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide C₁₉H₁₇BrN₂O₃S₂ 4-bromophenyl (amide); methyl(4-methylphenyl)sulfamoyl Available: 17 mg (no bioactivity) Salt-free
N-(3-chloro-4-fluorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide C₂₀H₁₈ClFN₂O₃S₂ 3-chloro-4-fluorophenyl (amide); methyl(3-methylphenyl)sulfamoyl Structural similarity to target Not quantified
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide C₁₈H₁₃Cl₂NO₃S₂ 4-chlorophenyl (amide); (4-chlorophenyl)methanesulfonyl High halogen content CAS: 251097-10-6
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitrothiophene core; 3-methoxy-4-(trifluoromethyl)phenylthiazole amide Antibacterial activity 42% purity (LCMS)

Key Observations:

Substituent Impact on Bioactivity :

  • The nitro group in compounds confers antibacterial properties, whereas sulfamoyl derivatives (e.g., ) lack explicit activity data but share structural motifs with kinase inhibitors or enzyme modulators .
  • Halogenated analogs (e.g., bromine, chlorine) may improve metabolic stability but reduce solubility compared to the ethoxy group in the target compound .

Synthetic Challenges :

  • Purity varies significantly: reports 42% purity for a nitrothiophene analog, likely due to synthetic byproducts, while other sulfamoyl derivatives (e.g., ) are isolated in higher yields .
  • The target compound’s methyl(3-methylphenyl)sulfamoyl group may introduce steric hindrance, complicating synthesis or purification.

Structural Flexibility :

  • The thiophene-2-carboxamide scaffold tolerates diverse substituents (e.g., nitro, sulfamoyl, halogens), enabling tailored interactions with biological targets .

Mechanistic and Pharmacological Insights from Analogs

While direct mechanistic data for the target compound are unavailable, insights can be extrapolated from related molecules:

  • Antibacterial Activity : Nitrothiophene carboxamides () inhibit bacterial growth via undefined mechanisms, possibly involving interference with folate synthesis or enzyme inhibition .
  • Ethoxy Group : The 4-ethoxyphenyl substituent may enhance membrane permeability compared to halogenated phenyl groups, as seen in pharmacokinetic studies of similar compounds .

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